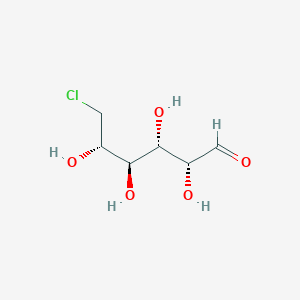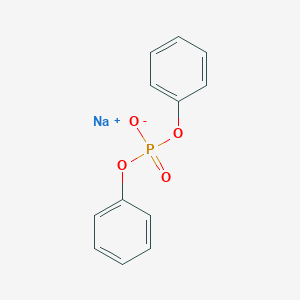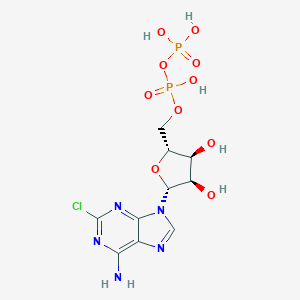
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate, also known as ethyl 2-(2,4-dichloro-6-oxo-1,6-dihydrophenyl)acetate, is a chemical compound that belongs to the class of aromatic ethers. It is synthesized by the reaction of 2,4-dichloro-6-formylphenol with ethyl chloroacetate in the presence of a base. This compound has been the subject of scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in the inflammatory response or cell growth. In the case of herbicidal or fungicidal activity, it may work by disrupting the metabolic processes of the target organism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate have been studied in various experimental models. In animal studies, it has been shown to have anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of cancer cells. In plant studies, it has been found to have herbicidal and fungicidal activity against a variety of target organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate in lab experiments include its relatively simple synthesis and its potential as a versatile chemical compound with various potential applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate. One direction is to further investigate its potential as an anti-inflammatory or anti-cancer agent in human studies. Another direction is to explore its potential as a herbicide or fungicide in agricultural applications. Additionally, further research could be done to explore its potential as a liquid crystal material in materials science.
Synthesemethoden
The synthesis of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate involves the reaction of 2,4-dichloro-6-formylphenol with Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate chloroacetate in the presence of a base such as potassium carbonate or sodium carbonate. The reaction is carried out in a solvent such as dimEthyl 2-(2,4-dichloro-6-formylphenoxy)acetateformamide or dimEthyl 2-(2,4-dichloro-6-formylphenoxy)acetate sulfoxide at a temperature of around 80-90°C for several hours. The product is then purified by column chromatography or recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate has been the subject of scientific research due to its potential applications in various fields. In the pharmaceutical industry, this compound has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. In the field of agrochemicals, it has been investigated for its herbicidal and fungicidal properties. In materials science, it has been studied for its potential as a liquid crystal material.
Eigenschaften
IUPAC Name |
ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUVQSXODORTAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381795 |
Source


|
| Record name | ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate | |
CAS RN |
16861-40-8 |
Source


|
| Record name | ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)
![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)


![Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B98914.png)




![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)

![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)
